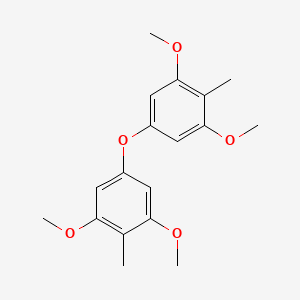
1,1'-Oxybis(3,5-dimethoxy-4-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is an organic compound with the molecular formula C18H22O3 It is a derivative of benzene, featuring two benzene rings connected by an oxygen atom, with methoxy and methyl groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) typically involves the reaction of 3,5-dimethoxy-4-methylphenol with a suitable reagent that facilitates the formation of the ether linkage. One common method is the Williamson ether synthesis, where the phenol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene rings can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Oxybis(4-methylbenzene): Lacks the methoxy groups, resulting in different chemical properties and reactivity.
1,1’-Oxybis(3,5-dimethylbenzene): Contains additional methyl groups, affecting its steric and electronic properties.
1,1’-Oxybis(3,5-dimethoxybenzene): Lacks the methyl groups, altering its hydrophobicity and interaction with other molecules.
Uniqueness
1,1’-Oxybis(3,5-dimethoxy-4-methylbenzene) is unique due to the presence of both methoxy and methyl groups, which provide a balance of electronic and steric effects.
Propriétés
Numéro CAS |
85949-95-7 |
|---|---|
Formule moléculaire |
C18H22O5 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-(3,5-dimethoxy-4-methylphenoxy)-1,3-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C18H22O5/c1-11-15(19-3)7-13(8-16(11)20-4)23-14-9-17(21-5)12(2)18(10-14)22-6/h7-10H,1-6H3 |
Clé InChI |
HEEIXXPPJWRDKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)OC2=CC(=C(C(=C2)OC)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
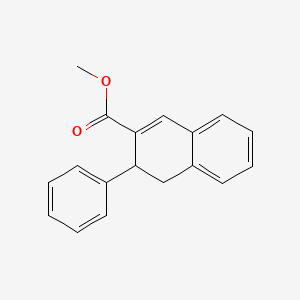
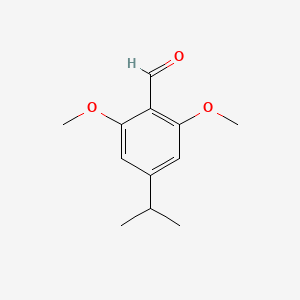

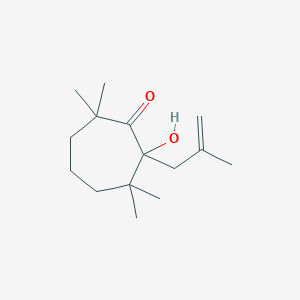
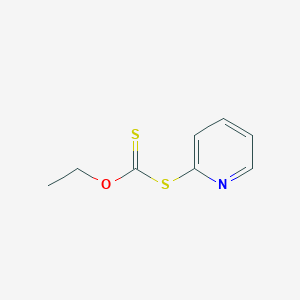
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
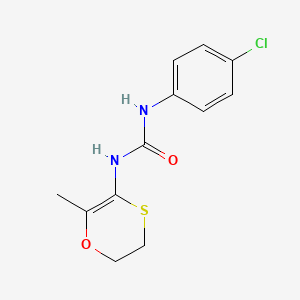
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
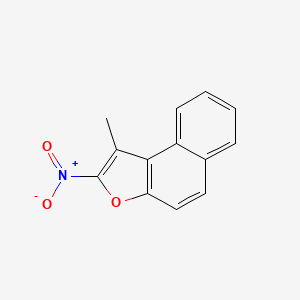
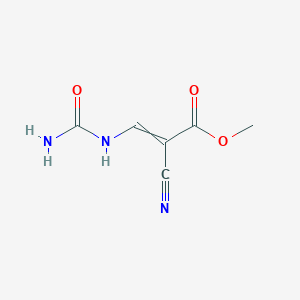
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)

